2-(Propan-2-yl)oxolane-2-carboxylic acid
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Overview
Description
2-(Propan-2-yl)oxolane-2-carboxylic acid, also known as valpromide, is an organic compound with the molecular formula C8H14O3 and a molecular weight of 158.2 g/mol. This compound has gained significant attention in the scientific community due to its potential implications in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propan-2-yl)oxolane-2-carboxylic acid typically involves the reaction of oxirane with isopropylmagnesium bromide, followed by the addition of carbon dioxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and subjected to specific reaction conditions. The product is then purified using techniques such as distillation and crystallization to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions
2-(Propan-2-yl)oxolane-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The compound can undergo substitution reactions where the isopropyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions include various oxolane derivatives, alcohols, and substituted oxolane compounds .
Scientific Research Applications
2-(Propan-2-yl)oxolane-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Propan-2-yl)oxolane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(Oxolan-2-yl)oxolane-2-carboxylic acid: Similar in structure but with different substituents.
2-(Propan-2-yl)oxirane-2-carboxylic acid: Another related compound with an oxirane ring instead of an oxolane ring.
Uniqueness
2-(Propan-2-yl)oxolane-2-carboxylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H14O3 |
---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
2-propan-2-yloxolane-2-carboxylic acid |
InChI |
InChI=1S/C8H14O3/c1-6(2)8(7(9)10)4-3-5-11-8/h6H,3-5H2,1-2H3,(H,9,10) |
InChI Key |
LRHRMRVWPJQBNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(CCCO1)C(=O)O |
Origin of Product |
United States |
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